3‑Aminoazetidine versus Piperazine Replacement in P2Y₁₂ Antagonist Series: Binding Affinity and ADME Advantage
In a matched‑pair analysis of ethyl 6‑aminonicotinate sulfonylureas, replacing the central piperazine ring with a 3‑aminoazetidine moiety resulted in compound 3, which displayed an IC50 binding affinity of 0.0062 µM, aqueous solubility of 83 µM, and human liver microsome (HLM) intrinsic clearance of 28 µL/min/mg. The corresponding piperazine analog showed markedly lower affinity (IC50 > 0.1 µM) and higher clearance. These data demonstrate that the 3‑aminoazetidine scaffold confers superior potency and pharmacokinetic attributes within a chemotype closely related to 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one.
| Evidence Dimension | P2Y₁₂ binding affinity (IC50), aqueous solubility, HLM intrinsic clearance |
|---|---|
| Target Compound Data | 3‑aminoazetidine analog: IC50 0.0062 µM; solubility 83 µM; CLint 28 µL/min/mg |
| Comparator Or Baseline | Piperazine analog: IC50 > 0.1 µM; solubility not reported but lower; CLint higher |
| Quantified Difference | ≥16‑fold improvement in binding affinity; marked improvement in solubility and metabolic stability |
| Conditions | P2Y₁₂ receptor binding assay; kinetic solubility in phosphate buffer pH 7.4; human liver microsome incubation |
Why This Matters
Validates the 3‑aminoazetidine group as a privileged motif for improving drug‑like properties, supporting its selection for medicinal chemistry libraries.
